Neurokinin A is derived from the preprotachykinin A gene and is primarily expressed in the central nervous system and peripheral tissues. It is classified as a neuropeptide, specifically within the tachykinin family, which also includes other peptides such as Substance P and Neurokinin B. These peptides are known for their role in neurotransmission, pain modulation, and inflammatory responses .
The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- can be approached through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.
Key Parameters in Synthesis:
The molecular structure of Neurokinin A, ala(5)-aib(8)-leu(10)- consists of ten amino acids linked by peptide bonds. The modifications at positions 5, 8, and 10 introduce steric hindrance and potentially alter receptor binding affinities.
Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized peptides .
Neurokinin A, ala(5)-aib(8)-leu(10)- can participate in various chemical reactions typical for peptides:
These reactions are crucial for understanding the stability and reactivity of neuropeptides in biological systems .
Neurokinin A exerts its effects primarily through binding to neurokinin receptors, particularly NK1R. Upon binding:
The specificity of action can be influenced by structural modifications in the peptide, making it a focus for drug design aimed at targeting NK1R-mediated pathways .
Neurokinin A, ala(5)-aib(8)-leu(10)- possesses several notable physical and chemical properties:
These properties affect how the peptide behaves in biological systems and its potential therapeutic applications .
The applications of Neurokinin A, ala(5)-aib(8)-leu(10)- span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2